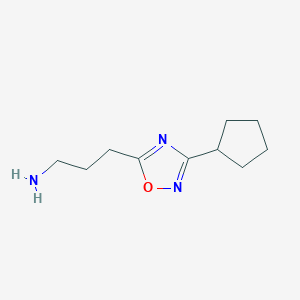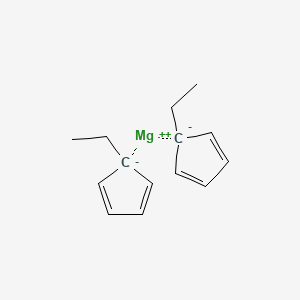
Magnesium(2+) 3-ethoxy-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium(2+) 3-ethoxy-3-oxopropanoate is an organometallic compound with the molecular formula C10H14MgO8. It is a magnesium salt of 3-ethoxy-3-oxopropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium(2+) 3-ethoxy-3-oxopropanoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with 3-ethoxy-3-oxopropanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium(2+) 3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Magnesium(2+) 3-ethoxy-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Magnesium(2+) 3-ethoxy-3-oxopropanoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound may also interact with cellular pathways, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium bis(3-ethoxy-3-oxopropanoate): Similar in structure but with different stoichiometry.
Ethyl potassium malonate: Shares the ethoxy-oxo functional group but differs in the metal ion component.
Uniqueness
Magnesium(2+) 3-ethoxy-3-oxopropanoate is unique due to its specific magnesium ion coordination, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C5H7MgO4+ |
|---|---|
Peso molecular |
155.41 g/mol |
Nombre IUPAC |
magnesium;3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C5H8O4.Mg/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+2/p-1 |
Clave InChI |
BTVNAXAECBVINR-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)





![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)




![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)

![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)
